molecular formula C17H15N3O4S B2897575 N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921562-42-7

N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2897575
CAS No.: 921562-42-7
M. Wt: 357.38
InChI Key: HNQCJCNRLAVGCN-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-13-6-4-11(5-7-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQCJCNRLAVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring , a methoxyphenyl moiety , and a furan-2-carboxamide structure. Its synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitutions. The methoxy group can be introduced through various synthetic routes, often utilizing transition metal catalysts for cyclopropanation reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that this compound could possess anticancer properties, particularly against breast cancer and other malignancies. The thiazole moiety is known to interact with specific cellular targets involved in cancer progression. For example, it may inhibit enzymes critical for tumor growth or induce apoptosis in cancer cells .

Activity Type Target Effect
AntimicrobialBacterial strainsGrowth inhibition
AnticancerCancer cell linesInduction of apoptosis

The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes within cells. The thiazole ring plays a crucial role in these interactions, potentially leading to the inhibition of key signaling pathways involved in cell proliferation and survival .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.